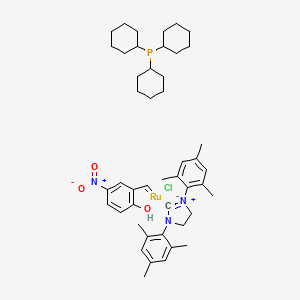

[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

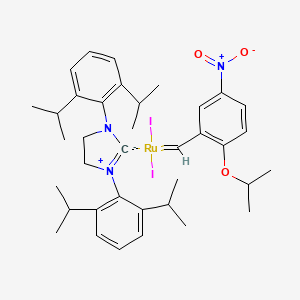

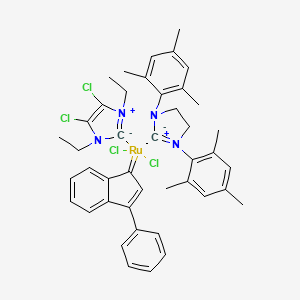

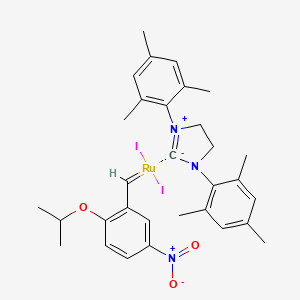

“[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(PCy3)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride, Nitro-LatMet]” is a complex compound . It is a type of N-heterocyclic carbene (NHC) ligand . This compound is used as a catalyst for various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. The base compound, 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, can be synthesized using a variety of methods . One such method involves the reaction of an imine with chloromethyl ethyl ether .Molecular Structure Analysis

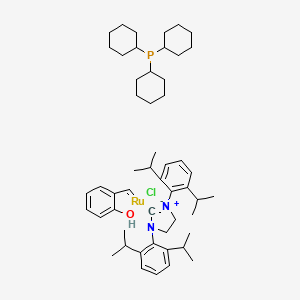

The molecular structure of this compound is complex. It includes a ruthenium(II) ion coordinated to a tricyclohexylphosphine (PCy3) group, a 2-oxobenzylidene group, and a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene group .Chemical Reactions Analysis

This compound is used as a catalyst in various chemical reactions . It is particularly useful in olefin metathesis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its form (powder), melting point (140 °C), and storage temperature (−20°C) .Wissenschaftliche Forschungsanwendungen

Catalytic Behavior and Thermal Stability

The incorporation of sterically demanding carbene ligands like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene in ruthenium olefin metathesis catalysts significantly influences their catalytic properties and thermal stability. This modification enhances the catalysts' performance in terms of their catalytic activity and thermal stability compared to their counterparts without these ligands (Huang et al., 1999).

Catalytic Activity and Recyclability

When grafted to polymer supports, ruthenium catalysts featuring ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene show effective catalytic activity for ring-closing metathesis. These catalysts are not only efficient but also exhibit qualities like recyclability and functional group tolerance, making them comparable to their homogeneous counterparts (Jafarpour et al., 2002).

Boomerang Catalysts

Polymer-supported ruthenium catalysts with ligands like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene demonstrate "boomerang" behavior as catalysts for ring-closing metathesis. They display high levels of reactivity, recyclability, and are functional group tolerant. These catalysts excel with both dienes and moderately hindered substrates, adding to their versatility in chemical reactions (Jafarpour & Nolan, 2000).

Wirkmechanismus

Target of Action

It is known that this compound is a type of n-heterocyclic carbene (nhc) ligand . NHCs are known to bind with metal pre-catalysts to form complexes that show high catalytic activity .

Mode of Action

Nhcs like nitro-latmet are known to interact with their targets (metal pre-catalysts) to form complexes . These complexes can then act as catalysts for various chemical reactions .

Biochemical Pathways

It’s known that nhcs can be involved in various chemical reactions as catalysts . The specific reactions and downstream effects would depend on the nature of the metal pre-catalyst and the reaction conditions.

Result of Action

As a catalyst, nitro-latmet could potentially facilitate various chemical reactions, leading to the formation of new compounds .

Eigenschaften

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxy-5-nitrophenyl)methylidene]ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C18H33P.C7H5NO3.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-4-6(8(10)11)2-3-7(5)9;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-4,9H;1H;/q;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVYQOLCRPPPOP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC(=C(C=C1[N+](=O)[O-])C=[Ru]Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64ClN3O3PRu |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B6289648.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)

![4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene](/img/structure/B6289667.png)

![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)

![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)

![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)